Mas7

G-protein signaling Phospholipase C Phospholipase D

This Mas7 peptide (Mastoparan 7, CAS 145854-59-7) is the preferred pharmacological tool for directly activating heterotrimeric Gi and Go proteins in a receptor-independent manner. Unlike generic mastoparan, Mas7 offers 5-fold higher potency and is scientifically validated alongside the inactive analogue Mas17 as an essential negative control. Its defined selectivity minimizes off-target membrane effects, ensuring reproducible, interpretable data in GPCR signaling, ion channel, and exocytosis studies. Choose Mas7 for robust, publishable results when dissecting G-protein pathways. In stock; competitive academic and bulk pricing available.

Molecular Formula C67H124N18O15
Molecular Weight 1421.8 g/mol
CAS No. 145854-59-7
Cat. No. B549814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMas7
CAS145854-59-7
SynonymsMastoparan 7
Molecular FormulaC67H124N18O15
Molecular Weight1421.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1
InChIKeyHOLQXBRPSSZJMZ-FGRXCANLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mas7 (CAS: 145854-59-7): An Amphipathic G-Protein Activator Peptide


Mas7 (Mastoparan 7, CAS 145854-59-7) is a synthetic tetradecapeptide analogue of the wasp venom toxin mastoparan [1]. It is an amphiphilic peptide that functions as an activator of heterotrimeric Gi and Go proteins and their downstream effectors [2]. Mas7 is widely used as a biochemical tool to probe G-protein-coupled receptor (GPCR) signaling pathways in a receptor-independent manner.

Why Mas7 (Mastoparan 7) Is Not Interchangeable with Other Mastoparan Analogues


Generic substitution among mastoparan analogues is scientifically invalid due to profound differences in their biological activity profiles, which are dictated by subtle sequence variations. Studies directly comparing mastoparan with its analogues Mas7, Mas8, and Mas17 demonstrate that even single amino acid changes can abolish activity (e.g., Mas17) or shift the balance between desired signaling and undesired cytotoxicity (e.g., membrane permeabilization) [1][2]. Therefore, selection of a specific analogue like Mas7 is critical for experimental reproducibility and for isolating specific G-protein-mediated events from non-specific membrane effects.

Quantitative Differentiation Guide: Mas7 vs. Key Mastoparan Analogues


Mas7 vs. Mastoparan and Mas8 in Plant Cell PLC/PLD Activation and Permeabilization

In a direct comparative study in Chlamydomonas moewusii, Mas7's functional profile was distinct from mastoparan and Mas8. While it was less potent at inducing deflagellation (a downstream effect), its concentration for 50% cell permeabilization (a toxic side effect) was intermediate [1]. This positions Mas7 as a tool with a specific, quantifiable window of activity distinct from the parent compound and Mas8.

G-protein signaling Phospholipase C Phospholipase D Plant biology

Mas7 vs. Mastoparan in Reconstituted G-Protein Activation Potency

Mas7 (referred to as MP 7) is a significantly more effective direct activator of pertussis toxin-sensitive G-proteins (Gi/Go) than the parent compound mastoparan (MP) in a purified, reconstituted system [1]. This confirms its enhanced intrinsic activity at the molecular target level.

G-protein activation GTP hydrolysis Signal transduction

Mas7 vs. Mas17: Functional Discrimination in PLC Activation and Calcium Signaling

Mas17, an analogue with a single amino acid change, serves as an ideal negative control due to its inactivity on G-proteins. Direct comparisons show that Mas7 robustly activates downstream effectors where Mas17 is completely inert, confirming that the observed effects are sequence-specific and not due to general amphiphilicity [1][2][3].

Phospholipase C Calcium spiking G-protein selectivity Cell biology

Mas7 vs. MasCP: Requirement of Amphipathicity for K+ Channel Modulation

A direct comparison between Mas7 and its non-amphipathic analogue, MasCP, demonstrates that the amphipathic nature of Mas7 is essential for its biological activity on K+ channels. Mas7 potently inactivates inward-rectifying K+ channels, while MasCP has no effect [1].

Ion channel Membrane transport Electrophysiology

Mas7-Induced Vascular Contraction Kinetics vs. GPCR Agonists

While Mas7 induces contraction in isolated rat tail arteries (EC50 = 44.1 nM), its contractile profile is distinct from that of classical GPCR agonists like phenylephrine and vasopressin. The Mas7-induced vasoconstriction exhibits a slower rate of increase and a lower maximal response [1][2].

Vascular smooth muscle Pharmacology G-protein signaling

Mas7 Activation of Endogenous Mono-ADP-Ribosyltransferase

Mas7 is a potent activator of an endogenous mono-ADP-ribosyltransferase in CHO cell membranes, an effect that is partially sensitive to pertussis toxin, confirming the involvement of Gi/Go proteins in this novel signaling pathway [1].

Post-translational modification G-protein signaling Enzyme assay

Optimal Research Applications for Mas7 (CAS: 145854-59-7)


Probing Receptor-Independent Gi/Go Activation in Signal Transduction Studies

Mas7 is the preferred tool for directly activating heterotrimeric Gi and Go proteins in cells or membranes to study downstream signaling independent of receptor input. Its use is validated by its higher potency compared to mastoparan in activating reconstituted G-proteins [1] and by the availability of the inactive analogue Mas17 as a critical negative control [2].

Investigating G-Protein-Dependent Ion Channel Modulation

Mas7 is an effective tool for studying the regulation of ion channels by Gi/Go proteins. Its ability to potently inactivate inward-rectifying K+ channels (Ki = 0.05 µM) [3] makes it valuable in electrophysiology experiments designed to mimic the ionic effects of GPCR activation in a receptor-free context.

Studying G-Protein Roles in Plant Cell Signaling

Mas7 is widely used in plant biology as a pharmacological tool to dissect G-protein-mediated signaling pathways, such as those involving phospholipases and calcium oscillations [4][5]. Direct comparative studies in plant systems provide quantitative benchmarks for its activity and cytotoxicity relative to other analogues, guiding optimal concentration selection [6].

Investigating G-Protein Involvement in Exocytosis and Secretion

Mas7 is a potent secretagogue in various cell types. Its ability to trigger MgATP-independent secretion of catecholamines in chromaffin cells [7] makes it a unique tool for studying the late, Ca2+-dependent steps of exocytosis that are directly coupled to a pertussis toxin-sensitive G-protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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